1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
Description
1-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a synthetic urea derivative featuring a cyclopropyl-substituted imidazole moiety linked via an ethyl spacer to a 4-fluorophenyl urea group. The 4-fluorophenyl group may improve metabolic stability and lipophilicity, while the cyclopropyl-imidazole core introduces steric and electronic effects that could influence binding affinity .
Properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-12-3-5-13(6-4-12)19-15(21)18-8-10-20-9-7-17-14(20)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITALHVRFWOOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a cyclopropyl group, an imidazole moiety, and a urea functional group, which are known to contribute to various pharmacological effects.
The compound's IUPAC name is 1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-fluorophenyl)urea, with a molecular formula of C₁₇H₂₂N₄O and a molecular weight of 298.4 g/mol. The following table summarizes its key chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | 1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
| Molecular Formula | C₁₇H₂₂N₄O |
| Molecular Weight | 298.4 g/mol |
| CAS Number | 2034234-63-2 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and receptor modulator.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory activity against various enzymes, including p38 MAP kinase and soluble epoxide hydrolase (sEH). For instance:
- p38 MAP Kinase : Compounds in the same class have shown IC50 values in the nanomolar range, suggesting potent inhibition of this enzyme, which plays a critical role in inflammatory responses .
- sEH Inhibition : Some related compounds have reported IC50 values ranging from 16.2 to 50.2 nmol/L against sEH, demonstrating their potential as anti-inflammatory agents .
Receptor Modulation
The imidazole ring present in the compound suggests potential interactions with histamine receptors. Compounds containing imidazole derivatives have been studied for their ability to modulate receptor activity, which could lead to therapeutic applications in treating allergic reactions and other histamine-related conditions .
Case Studies
Several case studies have investigated the biological effects of related compounds, providing insights into their mechanisms of action:
- Anti-inflammatory Effects : A study on pyrazole ureas demonstrated that modifications to the urea group significantly enhanced anti-inflammatory activity, with some derivatives achieving IC50 values as low as 0.013 μM against human IKK-2 .
- Antitumor Activity : Compounds with similar structural motifs have been evaluated for their antitumor properties, showing promising results in inhibiting tumor cell proliferation through modulation of key signaling pathways .
Comparison with Similar Compounds
a. 1-(2-Amino-4-phenylimidazol-1-yl)-3-(2-fluorophenyl)urea ()
- Molecular Formula : C₁₆H₁₄FN₅O
- Key Features: Substituted at the 2-position of the fluorophenyl group, contrasting with the 4-fluorophenyl in the target compound. Contains a simpler imidazole core (2-amino-4-phenyl) without cyclopropane or ethyl spacers.
- Physicochemical Data :
b. Compound 2k ()
- Molecular Formula : C₃₇H₃₄Cl₂FN₇O₄S
- Key Features :
- Complex substituents: chloro, thiazole, piperazine, and hydrazinyl groups.
- Higher molecular weight (762.2 g/mol vs. ~350 g/mol estimated for the target compound).
- Synthesis :
Substituent Effects on Properties
- Cyclopropyl vs. Chloro/Thiazole Groups :
Physicochemical and Structural Data
b. Elemental Analysis ()
- Compound 2k’s elemental analysis (C, H, N) aligns closely with calculated values (e.g., C: 58.25% vs. 58.27% calculated), confirming purity .
Comparative Data Table
Notes
- Experimental validation is required to confirm physicochemical properties (e.g., solubility, logP) and biological activity.
- Synthetic methodologies from may guide optimization of the target compound’s synthesis .
Q & A
Q. What are the optimal synthetic routes for 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea, considering yield and purity?
- Methodological Answer : A stepwise approach is recommended:
Imidazole Alkylation : React 2-cyclopropyl-1H-imidazole with 1,2-dibromoethane in anhydrous DMF using K₂CO₃ as a base (60–70°C, 12–16 hrs) to introduce the ethyl spacer.
Urea Formation : Couple the intermediate with 4-fluorophenyl isocyanate in THF at 0–5°C, followed by stirring at RT for 24 hrs.
- Yield Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during urea bond formation, improving yields from ~55% to >80% .
- Purity Control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H-NMR : Key signals include:
- Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet, 4H).
- Imidazole protons: δ 7.2–7.4 ppm (singlet, 1H).
- Urea NH: δ 8.1–8.3 ppm (broad, 2H) .
- ESI-MS : Confirm molecular ion [M+H]⁺ at m/z 329.2 (calculated: 329.3) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity and detect byproducts (e.g., unreacted imidazole or urea intermediates) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity, particularly targeting enzymes or receptors?
- Methodological Answer :
- Kinase Inhibition : Screen against tyrosine kinase receptors (e.g., VEGFR, EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest high potency .
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) to track intracellular localization in cancer cell lines (HeLa, MCF-7) via confocal microscopy .
- Cytotoxicity : Assess via MTT assay (48–72 hrs exposure), comparing IC₅₀ values with structurally similar urea derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound's binding interactions with biological targets, and what experimental validations are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with VEGFR-2 (PDB ID: 3WZE). Key findings:
- Cyclopropyl group occupies a hydrophobic pocket.
- Urea NH forms hydrogen bonds with Asp1046 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Validation : Compare with SPR (surface plasmon resonance) binding affinity (KD <100 nM) and mutagenesis (e.g., Asp1046Ala mutation abolishes activity) .
Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer :
- Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (24 vs. 72 hrs) to isolate confounding factors .
- Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., de-fluorinated derivatives) that may antagonize activity .
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-EGFR/Y1068) alongside enzymatic assays .
Q. What are the approaches to modify the urea and imidazole moieties to enhance selectivity and reduce off-target effects?
- Methodological Answer :
- Urea Modifications : Replace 4-fluorophenyl with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl) to strengthen hydrogen bonding with Asp1046 .
- Imidazole Substitutions : Introduce bulkier substituents (e.g., 2-isopropyl) to sterically block off-target binding to CYP450 isoforms .
- Prodrug Design : Mask the urea as a carbamate ester to improve solubility and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
